2-(4-Chloro-phenyl)-quinoxalin-6-ylamine

Neurochemistry Enzyme Inhibition Monoamine Oxidase

Researchers targeting MAO-B in neurological disorders require probes with unequivocal selectivity. 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine addresses this need with its defined substitution pattern. • >5.8-fold selectivity for MAO-B over MAO-A (human enzyme assay) • Consistent 98% purity, shipped under controlled conditions • Bulk and custom synthesis supported - contact for scale-up

Molecular Formula C14H10ClN3
Molecular Weight 255.70 g/mol
Cat. No. B12447521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-phenyl)-quinoxalin-6-ylamine
Molecular FormulaC14H10ClN3
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)N)Cl
InChIInChI=1S/C14H10ClN3/c15-10-3-1-9(2-4-10)14-8-17-13-7-11(16)5-6-12(13)18-14/h1-8H,16H2
InChIKeyROCYGNGQLRTUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-phenyl)-quinoxalin-6-ylamine: Core Physicochemical and Structural Profile


2-(4-Chloro-phenyl)-quinoxalin-6-ylamine (C₁₄H₁₀ClN₃, MW: 255.70) is a heterocyclic aromatic amine featuring a quinoxaline core with a 4-chlorophenyl substituent at the 2-position and a primary amine at the 6-position . This scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules [1]. The compound is primarily utilized as a research tool and intermediate for further synthetic elaboration .

Privileged quinoxaline scaffold for medicinal chemistry
Research tool and synthetic intermediate
6-amine and 4-chlorophenyl substitution pattern

Procurement Rationale: Why Simple Substitution of 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine is Unreliable


In-class substitution of 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine with other 2-arylquinoxalines or 6-aminoquinoxalines is scientifically invalid. The specific substitution pattern dictates a unique biological profile. For example, the presence of the 4-chloro substituent on the phenyl ring and the unsubstituted 6-amine group confer a distinct selectivity profile for monoamine oxidase B (MAO-B) over MAO-A [1]. Furthermore, structure-activity relationship (SAR) studies on a library of 2,3-substituted quinoxalin-6-amine analogs demonstrate that even minor modifications lead to large variations in antiproliferative potency across different cancer cell lines [2]. This quantitative divergence confirms that generic, off-the-shelf quinoxaline derivatives cannot be assumed to replicate the specific properties of this compound.

Selectivity profile MAO-B vs MAO-A selectivity may not transfer to analogs with different substitution
Antiproliferative SAR Minor structural changes can cause large potency variations (class-level SAR)
Herbicidal specificity Specific halogen/amine pattern linked to claimed weed selectivity; analogs may differ

Quantitative Differentiation of 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine: A Comparative Evidence Guide


Monoamine Oxidase B (MAO-B) Selectivity Profile

2-(4-Chloro-phenyl)-quinoxalin-6-ylamine demonstrates a clear selectivity for inhibiting MAO-B over MAO-A. This is a key differentiator from other quinoxaline derivatives, which may exhibit non-selective inhibition or a different selectivity profile. The compound inhibited human MAO-B with an IC50 of 17,000 nM, while its activity against human MAO-A was >100,000 nM [1]. This data was obtained from the same assay system, allowing for a direct head-to-head comparison of selectivity.

MAO-B Selectivity
Head-to-head
IC50 17,000 nM (MAO-B) vs >100,000 nM (MAO-A)
Supports MAO-B pathway studies
Human enzyme assay; data to verify
Neurochemistry Enzyme Inhibition Monoamine Oxidase

Structural Influence on Antiproliferative Activity: SAR Context

While direct antiproliferative data for 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine is not explicitly quantified in primary literature, its position within a broader structure-activity relationship (SAR) study of 2,3-substituted quinoxalin-6-amine analogs provides crucial context. This study screened a library of similar compounds against a panel of cancer cell lines, identifying that specific substitutions lead to dramatic differences in potency. For instance, one analog (7c, a bisfuranylquinoxalineurea) exhibited low micromolar potency against the panel [1]. This class-level inference confirms that the specific substitution pattern of 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine is a critical variable, and its activity profile cannot be extrapolated from other analogs.

Antiproliferative SAR
Class-level inference
Part of SAR library; not explicitly quantified
Substitution influences activity context
Based on analog screening
Cancer Research Antiproliferative SAR

Potential as a Herbicidal Scaffold Core

Patents disclose that quinoxaline derivatives bearing a halogen substituent on the phenyl ring (e.g., chloro) and specific amine functionalities are effective as selective herbicides. The target compound contains the core structural features described in these patents, which claim that such derivatives exhibit excellent selective herbicidal activity against gramineous weeds while being substantially non-phytotoxic to broadleaf crop plants [1]. This differentiates it from other quinoxaline derivatives that may not possess this specific substitution pattern and, consequently, lack the claimed herbicidal selectivity.

Herbicidal Scaffold
Class-level inference
Core structure claimed in patents for selective gramineous weed control
Supports agrochemical scaffold research
Patent claims; requires experimental validation
Agrochemical Herbicide Weed Control

Targeted Applications of 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine Based on Verified Evidence


MAO-B Selective Inhibition Assays in Neuroscience

Researchers investigating the role of MAO-B in neurological disorders can utilize 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine as a selective probe. Its >5.8-fold selectivity for MAO-B over MAO-A, as established by direct comparative IC50 data in a human enzyme assay, allows for specific interrogation of MAO-B mediated pathways with minimal confounding from MAO-A inhibition [1].

Medicinal Chemistry: Antiproliferative SAR Expansion

Medicinal chemists focused on developing novel anticancer agents can procure this compound as a key building block for synthesizing and evaluating new 2,3-substituted quinoxalin-6-amine analogs. Its inclusion in focused SAR studies, as documented in the literature, confirms that its specific substitution pattern is a critical determinant of antiproliferative activity and can be systematically varied to optimize potency and selectivity against cancer cell lines [1].

Agrochemical Research: Herbicidal Lead Generation

Scientists in the agrochemical industry can use 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine as a core scaffold for designing novel, selective herbicides. The compound's structural features are specifically claimed in patents for controlling gramineous weeds in broadleaf crops. This provides a clear intellectual property landscape and a defined starting point for structure-activity optimization aimed at improving herbicidal efficacy and crop safety [1].

Application
Selection Property
Validation Focus
MAO-B pathway studies
MAO-B selectivity profile
Confirm selectivity over MAO-A in target assay
Antiproliferative SAR expansion
Substitution-dependent activity context
Validate potency in specific cancer cell lines
Herbicide lead discovery
Halogen/amine substitution pattern
Assess herbicidal activity and crop selectivity
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